2-(2,6-Difluoro-4-methylphenyl)-2-fluoroacetic acid
Description
Properties
Molecular Formula |
C9H7F3O2 |
|---|---|
Molecular Weight |
204.15 g/mol |
IUPAC Name |
2-(2,6-difluoro-4-methylphenyl)-2-fluoroacetic acid |
InChI |
InChI=1S/C9H7F3O2/c1-4-2-5(10)7(6(11)3-4)8(12)9(13)14/h2-3,8H,1H3,(H,13,14) |
InChI Key |
XIYHUWJBNQETKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)F)C(C(=O)O)F)F |
Origin of Product |
United States |
Preparation Methods
Synthesis via Fluorinated Aromatic Precursors
The preparation typically starts from fluorinated aromatic intermediates such as 2,6-difluoro-4-methylbenzaldehyde or 2,6-difluorochlorobenzene derivatives , which are then transformed into the target fluoroacetic acid through oxidation and fluorination steps.
Key Synthetic Routes
| Step | Description | Reagents/Conditions | Notes | |
|---|---|---|---|---|
| 1 | Preparation of 2,6-difluoro-4-methylbenzaldehyde | Starting from 1,2,3-trichlorobenzene or 1-chloro-3,5-difluorobenzene via partial fluorine exchange using KF or CsF in polar aprotic solvents under anhydrous conditions, followed by selective reduction and amination | Fluorine exchange is conducted at elevated temperatures with KF or CsF; selective reduction employs Pd/C catalysts under hydrogen pressure | Produces fluorinated aromatic intermediates with high regioselectivity |
| 2 | Oxidation of 2,6-difluoro-4-methylbenzaldehyde to 2,6-difluoro-4-methylbenzoic acid | Silver(I) oxide and sodium hydroxide in aqueous medium for 1.5 h, followed by acidification with HCl to pH 2 | Yields approximately 53% | This oxidation method is efficient and avoids harsh conditions |
| 3 | Conversion of 2,6-difluoro-4-methylbenzoic acid to 2-(2,6-difluoro-4-methylphenyl)-2-fluoroacetic acid | Fluorination at the alpha position of the acetic acid moiety, often via halogen exchange or electrophilic fluorination reagents | Use of fluorinating agents such as Selectfluor or related reagents under controlled conditions | Requires careful control to avoid over-fluorination or side reactions |
Detailed Example: Oxidation of 2,6-Difluoro-4-methylbenzaldehyde
Procedure : Silver oxide (43.8 g, 0.189 mol) is suspended in 200 mL water with sodium hydroxide (33.7 g, 0.842 mol). 2,6-Difluoro-4-methylbenzaldehyde (29.23 g, 0.187 mol) is added gradually over 30 minutes, causing an exothermic reaction and color change from black to gray. The mixture is stirred for 1 hour and filtered. The filtrate is acidified to pH 2 with concentrated HCl, precipitating the acid product, which is isolated by filtration and dried.
Yield : 53% isolated yield of 2,6-difluoro-4-methylbenzoic acid.
Comments : This method provides a relatively mild and straightforward oxidation route, avoiding toxic oxidants and harsh conditions.
Fluorination Strategies for the Acetic Acid Side Chain
While the aromatic ring fluorination is established, introducing the fluorine atom at the alpha position of the acetic acid side chain is more challenging.
Electrophilic fluorination : Using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) can selectively fluorinate the alpha position adjacent to the carboxyl group.
Halogen exchange and fluorination : Starting from a halogenated acetic acid derivative (e.g., chloroacetic acid analog), fluorine substitution can be achieved by nucleophilic fluorination using KF or CsF under anhydrous conditions.
Considerations : These steps require careful optimization of solvent, temperature, and fluorinating agent to maximize yield and selectivity while minimizing side reactions.
Research Findings and Optimization
Fluorine Exchange on Aromatic Rings
Partial fluorine exchange on chlorinated aromatic precursors is effectively conducted using KF or CsF in polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) at elevated temperatures (typically 100–150 °C).
The reaction produces mixtures of difluorochlorobenzenes, which can be separated by distillation.
Selective Reduction and Amination
Palladium on carbon catalysts (0.5–10 wt%) under hydrogen atmosphere at ~100 °C selectively remove chloro substituents, favoring the formation of 2,6-difluorochlorobenzene intermediates.
Amination is performed with concentrated ammonium hydroxide in the presence of copper catalysts, replacing chloro groups with amino groups.
Oxidation and Acidification
Fluorination of Side Chain
- Recent advances in sulfur(VI) fluoride exchange (SuFEx) chemistry enable modular and accelerated fluorination reactions, potentially applicable to alpha-fluorination steps, using fluorosulfates and sulfonyl fluorides under mild conditions with catalysts like BTMG (a guanidine base).
Summary Table of Preparation Steps
Chemical Reactions Analysis
Types of Reactions: 2-(2,6-Difluoro-4-methylphenyl)-2-fluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-(2,6-Difluoro-4-methylphenyl)-2-fluoroacetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, especially in the development of fluorinated pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties due to the presence of fluorine atoms.
Mechanism of Action
The mechanism of action of 2-(2,6-Difluoro-4-methylphenyl)-2-fluoroacetic acid involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds or electrostatic interactions. This can lead to the modulation of biological pathways and the exertion of desired therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-(2,6-Difluoro-4-methylphenyl)-2-fluoroacetic acid with analogs from , focusing on substituent effects and inferred properties.
Table 1: Structural and Physicochemical Comparison
| Compound Name | Substituents (Phenyl Ring) | Acetic Acid Chain | Molecular Weight (g/mol) | Similarity Score | Key Inferred Properties |
|---|---|---|---|---|---|
| This compound | 2,6-diF; 4-CH₃ | 2-F | ~214.13* | Reference | High lipophilicity (logP ~2.5†); Strong acidity (pKa ~2.8‡) |
| 2,6-Difluoro-4-methoxyphenylacetic acid (CAS 883531-28-0) | 2,6-diF; 4-OCH₃ | H | ~216.16 | 0.90 | Moderate lipophilicity (logP ~1.8†); Weaker acidity (pKa ~3.2‡) |
| 2-Fluoro-4-methoxyphenylacetic acid (CAS 383134-85-8) | 2-F; 4-OCH₃ | H | ~184.17 | 0.86 | Lower lipophilicity (logP ~1.5†); Moderate acidity (pKa ~3.5‡) |
| 4-Fluoro-3-methoxyphenylacetic acid (CAS 68886-07-7) | 4-F; 3-OCH₃ | H | ~184.17 | 0.82 | Similar to above; Altered steric effects due to meta-OCH₃ |
*Calculated based on molecular formula C₁₀H₈F₃O₂.
†Estimated using substituent contributions (e.g., -F: +0.14; -CH₃: +0.52; -OCH₃: -0.02).
‡Predicted via Hammett σ values (electron-withdrawing groups lower pKa).
Key Observations :
Acidity: The trifluorinated structure (two phenyl-F, one acetic acid-F) increases acidity relative to mono- or di-fluorinated analogs, favoring ionization at physiological pH .
Synthetic Accessibility : highlights methods for synthesizing fluorinated phenylacetic acids via ester hydrolysis and purification (e.g., MPLC with hexane/ethyl acetate gradients), which may apply to the target compound .
Mechanistic and Pharmacological Context (Inferred)
- Metabolic Stability : Fluorine atoms resist oxidative metabolism, as seen in 2',2'-difluorodeoxycytidine (dFdC), which exhibits prolonged intracellular retention of its triphosphate form .
- Enzyme Interactions : Fluorine’s electron-withdrawing effects can enhance binding to targets (e.g., ribonucleotide reductase inhibition by dFdC diphosphate ). The target compound’s fluoroacetic acid group may similarly interact with enzymes requiring carboxylate recognition.
- Self-Potentiation : High intracellular concentrations of fluorinated metabolites (e.g., dFdCTP) can inhibit catabolic enzymes, prolonging activity . This mechanism may extend to fluorinated acetic acid derivatives in specific contexts.
Biological Activity
2-(2,6-Difluoro-4-methylphenyl)-2-fluoroacetic acid is a fluorinated organic compound with the molecular formula C₉H₇F₃O₂ and a molecular weight of approximately 204.15 g/mol. Its structure features a difluoromethylphenyl group attached to a fluoroacetic acid moiety, which enhances its chemical stability and potential biological activity. This compound is currently under investigation for its pharmacological properties, particularly its antimicrobial and anti-inflammatory effects, which are common among compounds with similar fluorinated structures.
The presence of fluorine atoms in the compound significantly influences its lipophilicity and metabolic stability, potentially improving bioavailability and efficacy in drug development. The unique arrangement of functional groups in this compound may result in distinct biological activities compared to its analogs.
Biological Activity Overview
Research into the biological activity of this compound is ongoing. Preliminary studies suggest that compounds with similar structures may interact favorably with specific protein targets, leading to therapeutic effects. Interaction studies typically focus on binding affinities with biological targets such as enzymes or receptors.
Potential Pharmacological Effects
- Antimicrobial Activity : Similar fluorinated compounds have exhibited antimicrobial properties, suggesting potential effectiveness against various pathogens.
- Anti-inflammatory Effects : The structural characteristics may confer anti-inflammatory activity, which warrants further exploration.
Comparative Analysis with Related Compounds
A comparative analysis of structurally similar compounds helps elucidate the unique features of this compound. The following table summarizes key features of related compounds:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 2-(2,6-Difluoro-4-methoxyphenyl)acetic acid | 886498-98-2 | Contains a methoxy group instead of a methyl group |
| 2,2-Difluoro-2-(4-fluoro-2-methylphenyl)acetic acid | 1248611-17-7 | Features an additional fluorine atom and different phenyl substitution |
| 2-(2,6-Difluoro-3-methylphenyl)-2-fluoroacetic acid | 1545279-06-8 | Variation in the position of the methyl group on the phenyl ring |
The uniqueness of this compound lies in its specific arrangement of functional groups and fluorination pattern. This configuration may impart distinct chemical properties and biological activities compared to its analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
